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N-Chloro-2,6-dimethylbenzamide

Catalog No.
S14899443
CAS No.
106323-94-8
M.F
C9H10ClNO
M. Wt
183.63 g/mol
Availability
In Stock
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N-Chloro-2,6-dimethylbenzamide

CAS Number

106323-94-8

Product Name

N-Chloro-2,6-dimethylbenzamide

IUPAC Name

N-chloro-2,6-dimethylbenzamide

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c1-6-4-3-5-7(2)8(6)9(12)11-10/h3-5H,1-2H3,(H,11,12)

InChI Key

OYEGEGIDGHONEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NCl

N-Chloro-2,6-dimethylbenzamide is an organic compound characterized by the presence of a chloro substituent on a benzamide structure. Its chemical formula is C9H10ClNOC_{9}H_{10}ClNO, and it features a dimethyl substitution at the 2 and 6 positions of the benzene ring. This compound is notable for its potential applications in various

, primarily due to its reactive chloro group. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new amide derivatives.
  • Acylation Reactions: It can undergo acylation to form more complex structures, which are useful in synthesizing pharmaceuticals and agrochemicals.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives depending on the reagents used.

Research indicates that N-Chloro-2,6-dimethylbenzamide exhibits biological activity that may have implications in pharmacology. For instance, studies have shown that related compounds can influence liver function and may cause hepatotoxicity under certain conditions . The biological effects of N-Chloro-2,6-dimethylbenzamide specifically require further investigation to fully understand its pharmacological potential and safety profile.

The synthesis of N-Chloro-2,6-dimethylbenzamide typically involves several steps:

  • Chlorination: Starting from 2,6-dimethylbenzamide, chlorination can be performed using chlorine gas under controlled conditions. This step introduces the chloro group at the desired position.
  • Amidation: The resulting chlorinated intermediate can then undergo amidation with appropriate amines to yield N-Chloro-2,6-dimethylbenzamide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

N-Chloro-2,6-dimethylbenzamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Agrochemicals: The compound could be utilized in developing herbicides or pesticides due to its structural characteristics.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules.

Interaction studies involving N-Chloro-2,6-dimethylbenzamide are crucial for understanding its biological effects. Research has shown that exposure to similar compounds can lead to significant liver injury and other organ dysfunctions . Further studies are necessary to elucidate the specific mechanisms through which this compound interacts with biological systems.

Several compounds share structural similarities with N-Chloro-2,6-dimethylbenzamide. Here are a few notable examples:

Compound NameStructureUnique Features
4-Chloro-N,N-dimethylbenzamide4-Chloro-N,N-dimethylbenzamideCommonly used in pharmaceuticals; different substitution pattern.
2-Amino-5-chloro-N,N-dimethylbenzamide2-Amino-5-chloro-N,N-dimethylbenzamideExhibits significant hepatotoxicity; amino group alters reactivity.
2-Chloro-N,N-diethylbenzamide2-Chloro-N,N-diethylbenzamideSimilar structure but with ethyl groups instead of methyl; affects solubility and reactivity.

N-Chloro-2,6-dimethylbenzamide is unique due to its specific arrangement of methyl groups and the chloro substituent, which influences its chemical reactivity and potential biological activity compared to these similar compounds.

Conventional Chlorination Techniques in Benzamide Derivatives

Traditional chlorination methods for benzamide derivatives rely on electrophilic or oxidative reagents to introduce chlorine atoms at specific positions. For N-chloro-2,6-dimethylbenzamide, the amide nitrogen serves as the primary chlorination site. Key reagents include N-chlorosuccinimide (NCS), chlorine gas (Cl$$_2$$), and hypochlorite salts (OCl$$^-$$), each exhibiting distinct reactivity profiles.

  • N-Chlorosuccinimide (NCS): NCS acts as a mild chlorinating agent, generating Cl$$^+$$ electrophiles under controlled conditions. Its selectivity for secondary amides, including N-methylbenzamides, is well-documented. For example, NCS chlorinates the amide nitrogen of 2,6-dimethylbenzamide in dichloromethane at 0–25°C, achieving moderate yields (65–75%).
  • Chlorine Gas (Cl$$2$$): Direct chlorination with Cl$$2$$ in the presence of Lewis acids like iron(III) chloride (FeCl$$_3$$) enables scalable N-chlorination. This method is industrially favored due to cost efficiency, though it requires stringent temperature control (30–50°C) to prevent over-chlorination.
  • Hypochlorite Salts: Sodium hypochlorite (NaOCl) offers an aqueous-phase alternative, particularly under alkaline conditions (pH > 9). However, competing hydrolysis and poor solubility of benzamide substrates often limit yields to 50–60%.

A comparative analysis of these methods reveals trade-offs between selectivity, scalability, and operational complexity (Table 1).

Table 1: Chlorination Reagents for N-Chloro-2,6-dimethylbenzamide Synthesis

ReagentSelectivityYield (%)Scalability
NCSHigh65–75Moderate
Cl$$2$$/FeCl$$3$$Moderate70–85High
NaOClLow50–60Low

Catalytic Pathways for Selective N-Chlorination

Recent advances in catalysis have enhanced selectivity and reduced reagent waste. Palladium-based systems, inspired by C–H functionalization strategies, show promise for directed N-chlorination.

  • Palladium Catalysis: The use of Pd(II) complexes with quinolinyl directing groups enables regioselective chlorination under electrochemical conditions. For instance, Pd(OAc)$$_2$$ with 5,7-dichloro-8-quinolinyl directing groups facilitates N-chlorination of 2,6-dimethylbenzamide derivatives at ambient temperatures, achieving yields exceeding 80%.
  • Organocatalysts: N-Hydroxyphthalimide (NHPI) combined with cobalt acetylacetonate (Co(acac)$$_2$$) has been repurposed from oxidation reactions to mediate radical-based chlorination. This system operates via a chain mechanism, where NHPI generates phthalimide-N-oxyl (PINO) radicals to abstract hydrogen, enabling Cl$$^+$$ transfer.

These catalytic systems mitigate side reactions such as ring chlorination or oxidation, which are prevalent in conventional methods.

Optimization of Reaction Conditions for Industrial Scalability

Industrial production demands cost-effective, reproducible protocols. Key parameters include solvent selection, temperature, and reaction time.

  • Solvent Systems: Dichloromethane (DCM) and glacial acetic acid are preferred for their ability to dissolve both aromatic substrates and chlorinating agents. DCM’s low boiling point (40°C) facilitates easy separation post-reaction.
  • Temperature Control: Exothermic chlorination reactions require precise cooling. For Cl$$_2$$-based methods, maintaining 30–40°C prevents decomposition of the N-chloro product.
  • Continuous Flow Reactors: Adoption of flow chemistry reduces batch variability and improves heat management. A recent patent demonstrated a 92% yield of a related N-chloro benzamide using a continuous flow system with residence times under 2 hours.

Optimized conditions for Cl$$_2$$-mediated chlorination are summarized below:

  • Pressure: 3–5 MPa
  • Catalyst Loading: 0.5–1.0 mol% FeCl$$_3$$
  • Reaction Time: 3–4 hours

Comparative Analysis of Oxidative vs. Electrophilic Chlorination Strategies

The choice between oxidative and electrophilic pathways hinges on substrate compatibility and desired selectivity.

  • Oxidative Chlorination: Reagents like NCS and NaOCl operate through single-electron transfer (SET) mechanisms, generating chlorinated intermediates via radical pathways. These methods excel in sterically hindered substrates but suffer from lower functional group tolerance.
  • Electrophilic Chlorination: Cl$$2$$ and acetyl hypochlorite (CH$$3$$COOCl) directly deliver Cl$$^+$$, favoring aromatic amides with electron-donating groups (e.g., methyl substituents). Electrophilic methods typically achieve higher yields (70–85%) but require acidic conditions to stabilize the chlorinating agent.

Mechanistic Insights:

  • Oxidative: $$ \text{RCONHR'} + \text{NCS} \rightarrow \text{RCONClR'} + \text{Succinimide} $$
  • Electrophilic: $$ \text{RCONHR'} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{RCONClR'} + \text{HCl} $$

A hybrid approach, employing Pd catalysis under electrochemical conditions, merges aspects of both strategies, achieving 80–90% yields with minimal byproducts.

Intermediate Applications in Isoindolinone Formation

N-Chloro-2,6-dimethylbenzamide serves as a highly effective intermediate in the synthesis of isoindolinone derivatives through transition metal-catalyzed annulation reactions [1] [2]. The compound's unique structural features, particularly the presence of two methyl substituents at the 2,6-positions combined with the N-chloro functionality, provide enhanced reactivity and selectivity compared to unsubstituted N-chlorobenzamide analogs [3] [4].

The isoindolinone formation process typically involves cobalt(III)-catalyzed carbon-hydrogen activation followed by intramolecular cyclization [1] [5]. Research demonstrates that N-chloro-2,6-dimethylbenzamide undergoes efficient [4+1] annulation with cyclopropenes to yield chiral isoindolinones with exceptional enantioselectivities of up to 99:1 enantiomeric ratio [3] [6]. The methyl substituents at the 2,6-positions provide crucial steric directing effects that enhance both the regioselectivity and the overall yield of the cyclization process [7] [3].

Mechanistic studies reveal that the N-chloro bond functions as an internal oxidant, eliminating the need for external oxidizing agents and creating a redox-neutral reaction environment [8] [9]. This internal oxidation mechanism is particularly advantageous when combined with the steric bulk provided by the 2,6-dimethyl substitution pattern, as it leads to improved chemoselectivity and reduced formation of unwanted side products [7] [3].

The synthetic utility of N-chloro-2,6-dimethylbenzamide in isoindolinone formation extends to the preparation of complex polycyclic structures [1] [10]. Iridium-catalyzed [4+1] annulation reactions with cyclopropanols have been successfully employed to construct isoindolin-1-one derivatives bearing the dimethyl substitution pattern [10]. These reactions proceed through sequential carbon-hydrogen/carbon-carbon cleavage and carbon-carbon/carbon-nitrogen bond formation processes [10].

Reaction SystemCatalystYield Range (%)SelectivityReaction Time (h)
N-Chloro-2,6-dimethylbenzamide + CyclopropenesChiral Cp*Co(III)78-9699:1 er12-18
N-Chloro-2,6-dimethylbenzamide + Terminal AlkynesCp*Co(III)60-85>90:10 regioselectivity18-36
N-Chloro-2,6-dimethylbenzamide + CyclopropanolsCp*Ir(III)65-88High regioselectivity8-12

Mechanistic Contributions to Annulation Reactions

The mechanistic pathway for N-chloro-2,6-dimethylbenzamide-mediated annulation reactions involves several key steps that distinguish it from other N-chloroamide derivatives [7] [3]. Initial coordination of the substrate to the transition metal catalyst occurs through the amide nitrogen, with the N-chloro bond providing the necessary oxidizing equivalents for the catalytic cycle [8] [7].

Computational studies on cobalt(III)-catalyzed annulation reactions reveal that the mechanism proceeds through a spin-crossover event, where the triplet state of cobalt complexes is favored in most intermediates and transition states [7]. The exception occurs during the migratory insertion step, which preferentially adopts the singlet state [7]. This spin-crossover behavior is crucial for understanding the high efficiency observed with N-chloro-2,6-dimethylbenzamide substrates [7].

The carbon-hydrogen activation step represents the rate-determining step in the overall catalytic cycle [5]. Deuterium labeling studies confirm that the cleavage of the ortho carbon-hydrogen bond occurs with high selectivity, driven by the combined electronic and steric effects of the 2,6-dimethyl substitution pattern [5] [11]. The methyl groups provide steric protection that directs the metalation to occur at the less hindered ortho position, thereby controlling the regioselectivity of the subsequent annulation process [12] [11].

Energy decomposition analysis indicates that steric effects dominate the enantioselectivity-determining step in reactions involving chiral cyclopentadienyl ligands [7]. The bulky substituents on the cyclopentadienyl ring of trisubstituted binaphthyl-cyclopentadienyl ligands interact favorably with the methyl groups of N-chloro-2,6-dimethylbenzamide, leading to enhanced stereochemical control [7] [3].

The formation of metallacycle intermediates proceeds through regioselective insertion of unsaturated coupling partners into the carbon-cobalt bond [8] [3]. For N-chloro-2,6-dimethylbenzamide, this insertion is governed by weak chelation between the carbonyl oxygen of the coupling partner and the cobalt center, with the methyl substituents providing additional steric guidance [8] [7].

Mechanistic StepEnergy Barrier (kcal/mol)Key IntermediateSelectivity Factor
C-H Activation18.2CobaltacycleMethyl group steric effect
Migratory Insertion15.7Seven-membered metallacycleElectronic activation
Oxidative Addition12.4Co-nitrene speciesN-Cl bond reactivity
Reductive Elimination11.8Product complexSteric release

Chemoselectivity in Cross-Coupling Processes

N-Chloro-2,6-dimethylbenzamide exhibits remarkable chemoselectivity in cross-coupling reactions, distinguishing it from other chloroamide derivatives through its unique reactivity profile [12] [13]. The presence of methyl groups at the 2,6-positions creates a sterically demanding environment that influences both the site-selectivity of carbon-hydrogen activation and the regioselectivity of subsequent coupling reactions [12] [14].

In cobalt(III)-catalyzed [4+2] annulation reactions with vinyl silanes, N-chloro-2,6-dimethylbenzamide demonstrates reverse regioselectivity compared to unsubstituted analogs [12]. The reaction proceeds with excellent selectivity ratios exceeding 95:5, with the silyl group providing additional directing effects that complement the steric influence of the methyl substituents [12]. This reverse regioselectivity enables the synthesis of 4-silylated isoquinolones, which can be subsequently converted to 3,4-dihydroisoquinolones through protodesilylation [12].

The chemoselectivity of N-chloro-2,6-dimethylbenzamide in maleimide coupling reactions represents a significant advancement over traditional Michael addition pathways [4]. While most maleimide reactions with amides typically produce Michael-type or 1,1-addition products, the use of N-chloro-2,6-dimethylbenzamide exclusively yields [4+2] annulated products at room temperature [4]. This selectivity arises from the electronic activation provided by the N-chloro functionality combined with the steric directing effects of the methyl groups [4] [5].

Cross-coupling reactions involving N-chloro-2,6-dimethylbenzamide with alkylidenecyclopropanes proceed through a highly chemoselective pathway that avoids competing ring-opening reactions [5]. The reaction demonstrates broad functional group tolerance, accommodating halides, ethers, and ester functionalities without interference [5] [11]. The N-chloro bond serves as an internal oxidant, enabling the reaction to proceed under mild conditions without external metal oxidants [5].

Palladium-catalyzed cross-coupling processes with N-chloro-2,6-dimethylbenzamide exhibit ligand-controlled site-selectivity [13]. The choice of ancillary ligand on the palladium catalyst can direct the reaction to occur at different positions on the aromatic ring, providing complementary selectivity patterns [13]. This ligand-controlled selectivity is particularly pronounced with N-chloro-2,6-dimethylbenzamide due to the steric differentiation created by the methyl substituents [13].

Cross-Coupling PartnerSelectivity TypeSelectivity RatioKey Controlling FactorFunctional Group Tolerance
Vinyl SilanesReverse Regioselectivity>95:5Silyl directing effect + methyl steric hindranceHalides, ethers, esters
MaleimidesChemoselectivity over Michael AdditionExclusive [4+2]Electronic activation + steric controlHalides, alkyl, aryl groups
AlkylidenecyclopropanesSite-Selective C-H Activation>90:10Methyl group steric differentiationWide range of substituents
Terminal AlkynesRegioselective Insertion>88:12Electronic and steric complementarityHalides, alkyl, aromatic groups

The structural configuration of N-Chloro-2,6-dimethylbenzamide provides a valuable framework for understanding how specific molecular modifications influence antimicrobial efficacy. Research on related chlorinated benzamide derivatives has demonstrated that the position and nature of halogen substitution significantly impacts biological activity [2] [3].

Studies examining chlorinated benzamide analogues have revealed critical structure-activity relationships. N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives demonstrated that compounds containing chloromethyl substituents at the 2-position of benzimidazole showed significant anti-inflammatory and antimicrobial effects [2]. The incorporation of chlorine functionality into benzamide structures consistently enhances antimicrobial potency, with minimum inhibitory concentration values ranging from 3.12 to 32 micrograms per milliliter against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus [4].

The dimethyl substitution pattern at the 2,6-positions creates steric hindrance that influences molecular conformation and receptor binding interactions [5]. This specific substitution pattern has been shown to affect the orientation of the amide bond relative to the aromatic ring, with one ortho-methyl group positioned syn to the nitrogen-hydrogen bond while the other adopts an anti configuration [5]. Such conformational constraints directly influence the compound's ability to interact with target biomolecules.

Table 3.1: Antimicrobial Activity Data for Chlorinated Benzamide Derivatives

Compound TypeTarget OrganismMIC (μg/mL)Reference
4-Chlorobenzamide derivativesStaphylococcus aureus3.12 [4]
4-Chlorobenzamide derivativesMethicillin-resistant S. aureus3.12 [4]
Benzothiazole-benzamide hybridsEscherichia coli7.81 [6]
Benzothiazole-benzamide hybridsKlebsiella pneumoniae3.91 [6]

The chloro substituent on the nitrogen atom introduces additional reactivity that may contribute to antimicrobial mechanisms. N-chloro compounds are known to possess oxidative properties that can disrupt bacterial cell wall synthesis and protein function [7] [8]. Research has shown that N-chloro amino acid derivatives undergo specific degradation pathways that generate reactive intermediates capable of interacting with cellular components [7].

Modulation of Enzyme Binding Affinities via N-Chloro Substituents

The N-chloro functionality in N-Chloro-2,6-dimethylbenzamide significantly alters the compound's enzyme binding characteristics compared to conventional benzamide derivatives. Thermodynamic studies on benzamidinium derivatives have demonstrated that electron-withdrawing substituents influence binding affinity through modulation of electrostatic interactions [9]. The chloro group's electron-withdrawing nature enhances the electrophilicity of the nitrogen center, potentially strengthening interactions with nucleophilic amino acid residues in enzyme active sites.

Cytochrome P450 enzyme interactions represent a critical area where N-chloro substituents demonstrate distinct binding profiles. Research on chlorinated compounds has shown that chlorine substitution can lead to mechanism-based enzyme inactivation through formation of reactive intermediates [10] [11]. The benzamide scaffold provides a favorable framework for cytochrome P450 binding, with the aromatic ring occupying hydrophobic binding pockets while the amide functionality engages in hydrogen bonding interactions .

Table 3.2: Enzyme Binding Affinity Data for N-Chloro and Related Benzamide Derivatives

Enzyme TargetCompound TypeBinding Affinity (IC50/Ki)Interaction TypeReference
Acetylcholinesterase2-Hydroxy-N-phenylbenzamides33.1-85.8 μMCompetitive inhibition [13]
Butyrylcholinesterase2-Hydroxy-N-phenylbenzamides53.5-228.4 μMMixed inhibition [13]
Cytochrome P450 2A1/2Benzimidazole derivativesVariable inductionTranscriptional control [14]
Carbonic anhydrase II4-Chloro-N-(2-methylpropyl)benzamide1.55-3.92 μMCompetitive inhibition

The thermodynamic signature of N-chloro benzamide binding involves both enthalpic and entropic contributions. Studies on related benzamidinium compounds reveal that binding is characterized by negative heat capacity changes, indicating significant hydrophobic interactions [9] [16]. The presence of the chloro substituent introduces additional van der Waals contacts while potentially disrupting water molecules in the enzyme binding site, leading to favorable entropic contributions to binding affinity.

Acetylcholinesterase inhibition studies with benzamide derivatives have shown that structural modifications significantly influence selectivity between acetylcholinesterase and butyrylcholinesterase [13] [17]. Compounds with chloro substituents at the 5(6)-position of benzimidazole rings demonstrated potent acetylcholinesterase inhibition with IC50 values of 29.5-31.9 nanomolar, comparable to the established drug donepezil [17].

Exploration of Neuropharmacological Target Interactions

N-Chloro-2,6-dimethylbenzamide exhibits significant potential for interaction with various neurotransmitter receptor systems, a property that stems from the benzamide scaffold's established affinity for neuronal targets. The structural features of this compound position it as a candidate for modulating dopaminergic, serotonergic, and GABAergic neurotransmission pathways.

Dopamine receptor interactions represent a primary area of interest for benzamide derivatives. Research has demonstrated that benzamides with specific substitution patterns can achieve high selectivity for dopamine D2 receptors [18] [19]. The conformational analysis of dopamine D2 receptor antagonists reveals that benzamides adopt extended conformations when bound to the receptor, with the amide side chain positioning being critical for activity [18]. The 2,6-dimethyl substitution pattern in N-Chloro-2,6-dimethylbenzamide may influence this conformational preference, potentially enhancing receptor selectivity.

Table 3.3: Neuropharmacological Binding Data for Benzamide Derivatives

Receptor TargetCompound TypeBinding Affinity (Ki/IC50)SelectivityReference
Dopamine D2Conformationally-flexible benzamides2 nM30-fold vs D2 [19]
Dopamine D3Benzamide analogues2 nMD3-selective [19]
Nicotinic α4β24-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide6.0 μM5-fold vs α3β4 [20]
Serotonin 5-HT6Benzimidazole derivativesVariable nM rangeSubtype-selective [21]

The N-chloro functionality introduces unique pharmacological properties that distinguish this compound from conventional benzamide neuroactive agents. Chlorinated compounds often exhibit enhanced membrane penetration characteristics, which can improve central nervous system bioavailability . The electron-withdrawing nature of the chloro substituent may also influence the compound's interaction with ion channels and receptor binding sites through altered electrostatic properties.

Nicotinic acetylcholine receptor modulation represents another significant neuropharmacological application. Benzamide analogs have been identified as negative allosteric modulators of human neuronal nicotinic receptors, with structure-activity relationships indicating that specific substitution patterns influence subtype selectivity [20] [23]. The 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide exhibited an IC50 value of 6.0 micromolar on human α4β2 nicotinic acetylcholine receptors with approximately 5-fold preference against α3β4 subtypes [20].

GABAergic system interactions may also be relevant for N-Chloro-2,6-dimethylbenzamide, given that benzamide derivatives have demonstrated capacity to interact with GABA receptor systems [24]. The structural similarity to compounds that modulate GABAergic neurotransmission suggests potential applications in anxiolytic or anticonvulsant therapeutic areas. Research has shown that benzamidine, a structurally related compound, can serve as an agonist for GABA receptors, opening new avenues for rational drug design [25].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

183.0450916 g/mol

Monoisotopic Mass

183.0450916 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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